

Indoline-5-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: *Indoline-5-carboxylic acid*

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An In-depth Technical Guide to **Indoline-5-carboxylic Acid**

Abstract

Indoline-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid, bicyclic structure, coupled with the versatile carboxylic acid functional group, makes it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of **Indoline-5-carboxylic acid**, detailing its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the realm of drug discovery. We will explore its role as a key intermediate in the development of novel therapeutics and provide insights into its handling, safety, and a representative experimental protocol for its derivatization. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

Indoline-5-carboxylic acid, systematically named 2,3-dihydro-1H-indole-5-carboxylic acid, is a derivative of indoline. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid group attached at the 5-position of the bicyclic system.

CAS Number: 15861-30-0[1][2]

Molecular Formula: C₉H₉NO₂[\[1\]](#)[\[3\]](#)

IUPAC Name: 2,3-dihydro-1H-indole-5-carboxylic acid[\[1\]](#)

Caption: Chemical structure of **Indoline-5-carboxylic acid**.

The physicochemical properties of a compound are critical for its application in synthesis and biological systems. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into a larger molecule.

Property	Value	Source(s)
Molecular Weight	163.17 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1]
Canonical SMILES	O=C(O)C1=CC=C2NCCCC2=C 1	[1]
InChI Key	DZTLKUKANGQSRN- UHFFFAOYSA-N	[1] [3]

Synthesis and Manufacturing Overview

The synthesis of indolines, including **Indoline-5-carboxylic acid**, is a well-established area of organic chemistry. A common and effective strategy involves the reduction of the corresponding indole derivative, Indole-5-carboxylic acid. The choice of reducing agent is critical to selectively reduce the pyrrole ring without affecting the benzene ring or the carboxylic acid functionality.

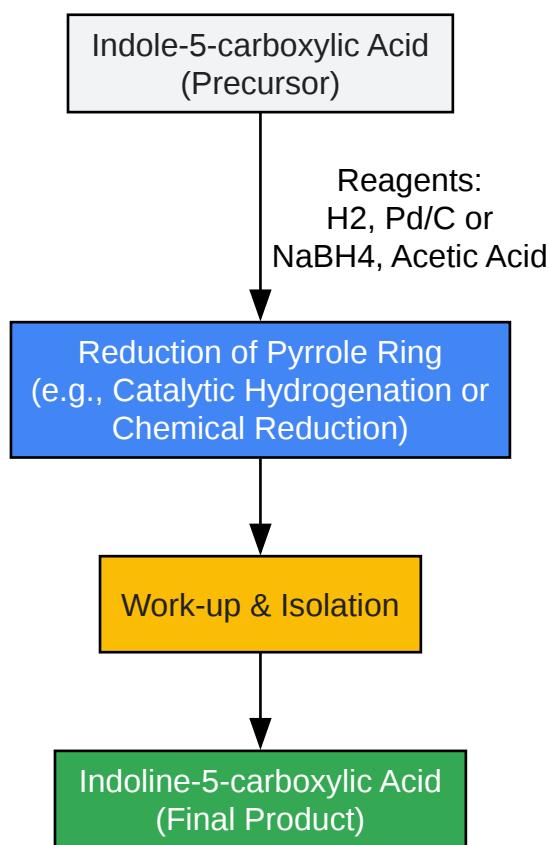
Key Synthetic Approaches:

- **Catalytic Hydrogenation:** The reduction of Indole-5-carboxylic acid using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method. However, conditions must be carefully controlled to prevent over-reduction.
- **Chemical Reduction:** Reagents such as sodium borohydride in the presence of an acid like acetic acid can effectively reduce the indole to an indoline.[\[4\]](#) This method offers an

alternative to high-pressure hydrogenation.

- Brønsted Acid Catalyzed Transfer Hydrogenation: This method utilizes a hydrogen source like Hantzsch dihydropyridine in the presence of a Brønsted acid to achieve an efficient synthesis of indolines from indoles.[5]

The causality behind choosing a specific synthetic route often depends on factors like substrate compatibility (other functional groups present), desired scale, and available equipment. For instance, transfer hydrogenation avoids the need for specialized high-pressure hydrogenation equipment.



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Caption: Generalized workflow for the synthesis of **Indoline-5-carboxylic acid**.

Applications in Research and Drug Development

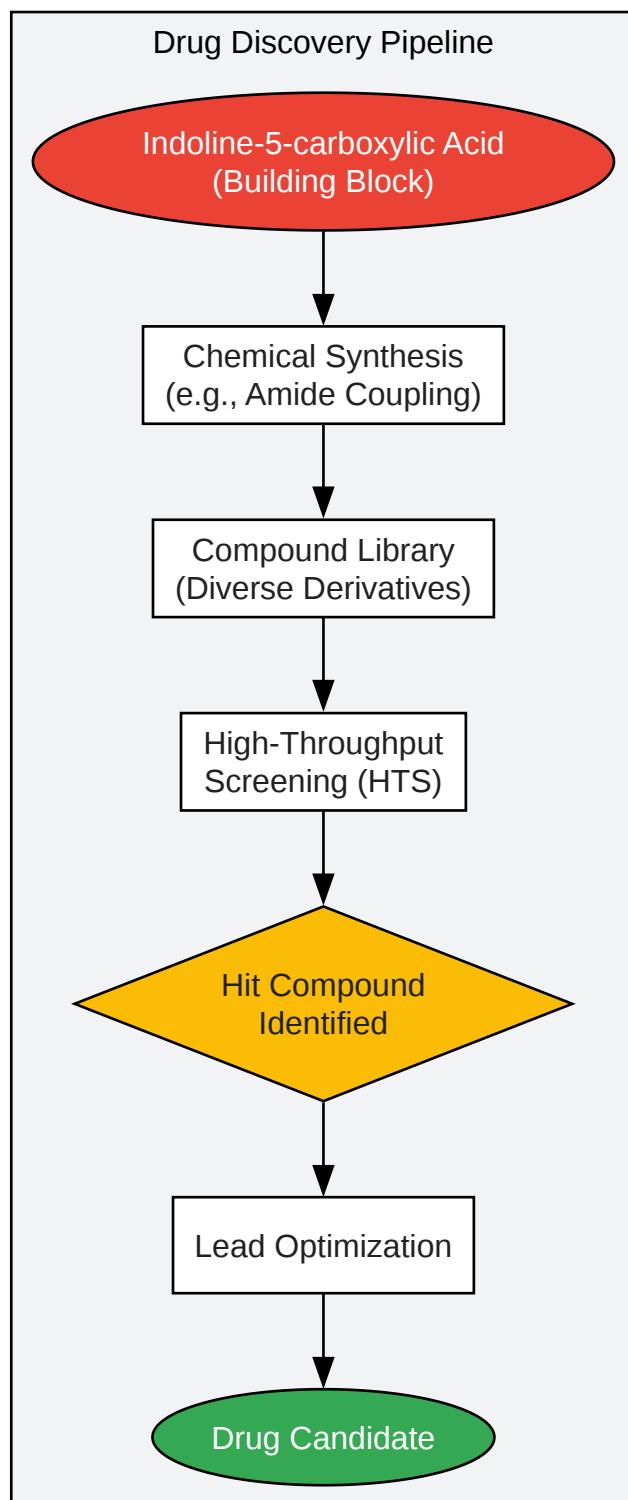
The indoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds.[4] The structural rigidity and the presence of a

hydrogen bond donor (the NH group) and a benzene ring for hydrophobic interactions make it an ideal core for designing enzyme inhibitors and receptor ligands.[\[4\]](#)

Indoline-5-carboxylic acid serves as a versatile intermediate, allowing for the extension of molecular complexity through its carboxylic acid handle. This is typically achieved by forming amide bonds, esters, or other functional groups.

Notable Applications:

- **Anti-inflammatory Agents:** Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key targets in inflammatory pathways.[\[6\]](#) The indoline moiety in these inhibitors often positions itself near the active site of the enzyme.[\[6\]](#)
- **Anticancer Therapeutics:** The indoline core is present in several kinase inhibitors.[\[4\]](#) Kinases are crucial regulators of cell proliferation and survival, making them prime targets for cancer therapy.[\[4\]](#) The indoline structure can be modified to achieve high affinity and selectivity for specific kinase targets, such as VEGFR-2.[\[4\]](#)
- **Dopamine Receptor Ligands:** Amide derivatives synthesized from indole carboxylic acids have been evaluated as selective ligands for the D3 dopamine receptor, a target for neurological and psychiatric disorders.[\[7\]](#)



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Caption: Role of **Indoline-5-carboxylic acid** as a building block in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **Indoline-5-carboxylic acid** is essential to ensure laboratory safety. Based on available safety data, it is classified as an irritant and is harmful if swallowed.

Hazard Identification:

- GHS07: Harmful/Irritant.[\[1\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[1\]](#)
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)

Recommended Handling Procedures:

- Use only in a well-ventilated area, such as a chemical fume hood.[\[8\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[8\]](#)
- Avoid breathing dust. Minimize dust generation during handling.[\[8\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)[\[8\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.[\[9\]](#)
- Keep the container tightly closed to prevent moisture absorption and contamination.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Amide Coupling with Benzylamine

This protocol provides a representative example of how **Indoline-5-carboxylic acid** can be used in a standard amide bond formation reaction, a cornerstone of medicinal chemistry. The protocol is designed as a self-validating system, incorporating steps for purification and confirmation of the product.

Objective: To synthesize N-benzyl-2,3-dihydro-1H-indole-5-carboxamide.

Materials:

- **Indoline-5-carboxylic acid**
- Benzylamine
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer

Methodology:

- Reaction Setup:

- To a clean, dry round-bottom flask under a nitrogen atmosphere, add **Indoline-5-carboxylic acid** (1.0 eq).
- Dissolve the starting material in anhydrous DMF.
- Causality: Anhydrous solvent and an inert atmosphere are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and other side reactions.
- Activation and Coupling:
 - Add HATU (1.1 eq) to the solution. HATU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which is highly reactive towards amines.
 - Add DIPEA (2.5 eq). This organic base neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation without interfering with the coupling process.
 - Stir the mixture at room temperature for 15 minutes to allow for the complete activation of the carboxylic acid.
 - Add benzylamine (1.05 eq) dropwise to the reaction mixture.
 - Let the reaction stir at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up and Extraction:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing water.
 - Extract the aqueous layer three times with ethyl acetate. Causality: The desired product is organic-soluble and will move into the ethyl acetate layer, while DMF and inorganic salts remain in the aqueous layer.
 - Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and acidic byproducts) and brine (to remove residual water).

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification and Validation:
 - Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) would be determined by TLC analysis.
 - Collect the fractions containing the pure product and concentrate under reduced pressure.
 - Validate the identity and purity of the final compound, N-benzyl-2,3-dihydro-1H-indole-5-carboxamide, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Causality: This final analytical step is non-negotiable for ensuring the trustworthiness of the experimental outcome, confirming that the target molecule has been synthesized successfully and is of sufficient purity for subsequent applications.

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